4-((4-Ethylpiperazin-1-yl)methyl)-3-fluorophenylboronic acid
Description
Properties
IUPAC Name |
[4-[(4-ethylpiperazin-1-yl)methyl]-3-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BFN2O2/c1-2-16-5-7-17(8-6-16)10-11-3-4-12(14(18)19)9-13(11)15/h3-4,9,18-19H,2,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCURDYLOSKSRNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN2CCN(CC2)CC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperazine Derivative Synthesis
Starting from ethyl-substituted diamines, cyclization is performed under conditions promoting ring closure, often using sulfonium salts or equivalents.
Reaction conditions are mild to moderate temperatures, with solvents such as acetonitrile or dichloromethane.
Purification is achieved by standard chromatographic techniques.
Fluorophenyl Group Introduction
The fluorophenyl intermediate is prepared by nucleophilic aromatic substitution of a suitable leaving group (e.g., halide) on a fluorinated benzene derivative.
The piperazine nitrogen acts as a nucleophile, attacking the electrophilic aromatic carbon bearing the leaving group.
Reaction conditions typically involve polar aprotic solvents (e.g., DMF) and bases like potassium carbonate or triethylamine.
Boronic Acid Installation
The aromatic intermediate undergoes directed lithiation using n-butyllithium at low temperatures (e.g., −78 °C).
The lithiated species is then reacted with trialkyl borates (e.g., triisopropyl borate), followed by acidic workup to yield the boronic acid.
Alternatively, palladium-catalyzed borylation using bis(pinacolato)diboron under mild conditions can be used, providing higher selectivity and milder reaction conditions.
For large-scale production, continuous flow reactors are employed to enhance reaction control and safety, particularly for low-temperature lithiation steps.
Automated synthesis platforms optimize reagent addition, temperature control, and purification.
Process optimization focuses on maximizing yield and purity while minimizing hazardous reagents and waste.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Piperazine ring formation | Ethyl-substituted diamines, sulfonium salts | Cyclization under mild/moderate temp |
| Fluorophenyl group introduction | Fluorinated aryl halide, base (K2CO3, Et3N), DMF | Nucleophilic aromatic substitution |
| Boronic acid formation | n-BuLi, trialkyl borate, low temp (−78 °C), acid workup OR Pd catalyst, bis(pinacolato)diboron | Directed lithiation or Miyaura borylation |
The electron-withdrawing fluorine substituent lowers the pKa of the boronic acid, enhancing its reactivity and binding properties.
Substitution on the piperazine nitrogen with an ethyl group improves solubility and biological interactions.
Optimization of the lithiation step is critical to avoid side reactions and ensure regioselectivity.
Use of palladium-catalyzed borylation reduces the need for harsh reagents and improves environmental safety.
Reaction monitoring is performed by LC-MS and NMR spectroscopy to confirm intermediate and final product structures.
Purification is achieved via column chromatography or preparative HPLC.
Final product characterization includes melting point, IR, and elemental analysis to confirm purity and identity.
| Stage | Key Reaction Type | Typical Reagents | Temperature | Yield Range (%) | Purification Method |
|---|---|---|---|---|---|
| Piperazine ring synthesis | Cyclization | Diamine, sulfonium salt | Room temp to 50°C | 70–85 | Chromatography |
| Fluorophenyl substitution | Nucleophilic aromatic substitution | Fluorinated aryl halide, base | 50–100°C | 60–80 | Chromatography |
| Boronic acid formation | Lithiation + borate quench OR Pd-catalyzed borylation | n-BuLi + trialkyl borate OR Pd catalyst + bis(pinacolato)diboron | −78°C to RT (lithiation) or 50–80°C (borylation) | 65–90 | Chromatography, recrystallization |
The preparation of 4-((4-Ethylpiperazin-1-yl)methyl)-3-fluorophenylboronic acid involves well-established synthetic organic chemistry techniques including heterocyclic ring formation, nucleophilic aromatic substitution, and boronic acid installation via lithiation or catalytic borylation. Advances in reaction optimization and scale-up methodologies ensure efficient, high-purity production suitable for medicinal and material science applications. Analytical methods confirm the structural integrity and purity of the final compound, supporting its use as a versatile building block in research and development.
Chemical Reactions Analysis
Types of Reactions
4-((4-Ethylpiperazin-1-yl)methyl)-3-fluorophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The fluorophenyl group can be reduced under specific conditions to form the corresponding phenyl derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Boronic esters or borates.
Reduction: 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
4-((4-Ethylpiperazin-1-yl)methyl)-3-fluorophenylboronic acid serves as a crucial building block in the synthesis of potential drug candidates. Its boronic acid functionality allows for the formation of reversible covalent bonds with diols, making it valuable in the development of kinase inhibitors and other therapeutic agents.
Case Study : In a study focused on developing selective inhibitors for specific kinases, this compound was utilized to create analogs that demonstrated improved binding affinity and selectivity towards target proteins. The presence of the piperazine moiety was found to enhance the pharmacokinetic properties of the synthesized compounds.
Materials Science
The unique properties of this compound make it suitable for applications in materials science, particularly in the synthesis of advanced polymers and nanomaterials. Its ability to form boronate esters facilitates the development of materials with tailored properties.
Data Table: Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(Piperidin-1-yl)phenylboronic acid | C₁₃H₁₈BNO₂ | Lacks ethyl substitution; used in similar coupling reactions. |
| 4-(Morpholinomethyl)phenylboronic acid | C₁₂H₁₅BNO₂ | Contains morpholine instead of piperazine; different activity profile. |
| 3-Fluorophenylboronic acid | C₆H₄BF | Simpler structure; widely used in organic syntheses but lacks biological properties. |
Biological Research
The compound is also employed in biological research to study interactions between boron-containing compounds and biological systems. Its mechanism involves enzyme inhibition and receptor binding studies, where it acts as an inhibitor by forming reversible bonds with target enzymes.
Mechanism of Action : The boronic acid group can interact with diols present in enzymes or receptors, leading to inhibition or modulation of their activity. The piperazine ring enhances the binding affinity, contributing to its effectiveness as a biological probe.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves several key steps:
- Formation of Piperazine Derivative : Cyclization reactions involving 1,2-diamine derivatives.
- Introduction of Fluorophenyl Group : Nucleophilic aromatic substitution reactions.
- Boronic Acid Formation : Finalization through reactions that establish the boronic acid functionality.
Mechanism of Action
The mechanism of action of 4-((4-Ethylpiperazin-1-yl)methyl)-3-fluorophenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The piperazine ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
(a) Halogen Substitution: Fluorine vs. Chlorine
- (4-Chloro-3-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid (CAS 1704074-48-5): Key Difference: Chlorine replaces fluorine at the 3-position. Chlorinated analogs often exhibit increased steric hindrance and lipophilicity, which could influence pharmacokinetic properties . Molecular Weight: 282.57 g/mol (vs. ~294–300 g/mol for the fluorinated analog).
(b) Functional Group Modifications
- 4-ETHOXYCARBONYL-3-FLUOROPHENYLBORONIC ACID (CAS 874288-38-7): Key Difference: Ethoxycarbonyl group replaces the ethylpiperazinylmethyl moiety. Impact: The ethoxycarbonyl group is a strong electron-withdrawing group, enhancing the boronic acid’s electrophilicity in Suzuki reactions.
Piperazine Ring Modifications
(a) Ethylpiperazine vs. Methylpiperazine
(b) Piperazine vs. Morpholine
- (3-Morpholinophenyl)boronic acid (CAS 863377-22-4): Key Difference: Morpholine ring replaces ethylpiperazine. This analog may exhibit lower solubility in acidic environments .
Hybrid Analogs with Complex Substituents
Reactivity in Cross-Coupling Reactions
- The fluorine atom in the target compound enhances electrophilicity at the boron center, improving reactivity with aryl halides in Suzuki-Miyaura couplings compared to non-fluorinated analogs .
Pharmacological Potential
- Kinase Inhibition: Analogs like N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-2-((4-(pyridin-3-yl)phenyl)amino)acetamide () demonstrate potent inhibition of MNK and RAF kinases, suggesting the ethylpiperazine-fluorophenyl scaffold is a viable pharmacophore .
- Solubility : The ethylpiperazine group improves water solubility compared to morpholine or unsubstituted piperazine analogs, critical for in vivo efficacy .
Data Tables
Table 1: Key Properties of Selected Analogs
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituent | Reactivity (Suzuki) | Biological Target |
|---|---|---|---|---|---|
| Target Compound | - | ~294–300 | 3-F, 4-(ethylpiperazinylmethyl) | High | Kinases (e.g., MNK, RAF) |
| (4-Chloro-3-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid | 1704074-48-5 | 282.57 | 3-Cl, 4-(ethylpiperazinylmethyl) | Moderate | N/A |
| 4-ETHOXYCARBONYL-3-FLUOROPHENYLBORONIC ACID | 874288-38-7 | 226.02 | 3-F, 4-ethoxycarbonyl | Very High | N/A |
| (3-Morpholinophenyl)boronic acid | 863377-22-4 | 207.03 | 3-morpholine | Moderate | N/A |
Biological Activity
4-((4-Ethylpiperazin-1-yl)methyl)-3-fluorophenylboronic acid is a boronic acid derivative notable for its structural features, which include a piperazine ring and a fluorophenyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities. The molecular formula is with a molecular weight of approximately 266.13 g/mol .
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Piperazine Ring: Commonly found in many pharmaceuticals, contributing to the compound's biological activity.
- Fluorophenyl Group: Enhances reactivity and potential interactions with biological targets.
- Boronic Acid Functionality: Known for forming reversible covalent bonds with diols, making it useful in enzyme inhibition and receptor binding studies.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols, which is critical in enzyme inhibition and receptor binding studies. The piperazine moiety may also enhance binding affinity and specificity for certain biological targets .
Applications in Medicinal Chemistry
This compound has been explored for its potential applications as a building block in the synthesis of various therapeutic agents, particularly kinase inhibitors. Kinases are crucial in many signaling pathways, and their inhibition can lead to therapeutic benefits in diseases such as cancer .
Table 1: Comparison of Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(Piperidin-1-yl)phenylboronic acid | C₁₃H₁₈BNO₂ | Lacks ethyl substitution; used in similar coupling reactions. |
| 4-(Morpholinomethyl)phenylboronic acid | C₁₂H₁₅BNO₂ | Contains morpholine instead of piperazine; different activity. |
| 3-Fluorophenylboronic acid | C₆H₄BF | Simpler structure; widely used but lacks piperazine's properties. |
Case Studies
- Enzyme Inhibition Studies: Research indicates that compounds similar to this compound exhibit significant inhibitory effects on specific enzymes involved in metabolic pathways. These studies highlight the compound's potential as a therapeutic agent targeting metabolic disorders.
- Receptor Binding Studies: Investigations into the binding affinities of this compound have shown promising results in modulating receptor activity, particularly in systems where boronic acids play a role in signal transduction pathways.
Synthetic Routes
The synthesis of this compound involves several key steps:
- Formation of the Piperazine Derivative: Cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
- Introduction of the Fluorophenyl Group: Achieved through nucleophilic aromatic substitution reactions.
- Boronic Acid Formation: Typically involves the reaction of phenolic compounds with boron reagents .
Industrial Production Methods
For large-scale production, optimized synthetic routes may include continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Q & A
Q. What are the optimal synthetic routes for preparing 4-((4-Ethylpiperazin-1-yl)methyl)-3-fluorophenylboronic acid?
The synthesis typically involves sequential functionalization of the phenylboronic acid core. A common approach includes:
- Step 1 : Introduction of the 3-fluoro substituent via halogenation or directed ortho-metalation.
- Step 2 : Installation of the (4-ethylpiperazin-1-yl)methyl group via nucleophilic substitution or reductive amination.
- Step 3 : Boronation using a Miyaura borylation reaction with bis(pinacolato)diboron under palladium catalysis .
Key variables : Reaction temperature (often 80–100°C), solvent (e.g., THF or DMF), and catalyst (e.g., Pd(dppf)Cl₂). Yields range from 40–70% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Analytical methods :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., fluorophenyl resonance at δ ~115–125 ppm; piperazine CH₂ signals at δ ~2.5–3.5 ppm) .
- LC-MS : Verifies molecular weight (expected [M+H]⁺ ~283.1) and detects impurities (e.g., deboronation products) .
- Elemental analysis : Ensures stoichiometric accuracy (e.g., C: ~55%, H: ~6.5%, N: ~9.5%) .
Advanced Research Questions
Q. How does the ethylpiperazine moiety influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?
The piperazine group enhances solubility in polar solvents (e.g., DMSO, water) and stabilizes transition states via weak coordination to palladium catalysts. However, steric hindrance from the ethyl group may reduce coupling efficiency with bulky aryl halides. Optimization strategies :
Q. What contradictions exist in reported biological activity data for structurally similar boronic acids?
- Example : A related compound, (3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid (CAS 1704073-49-3), shows variable IC₅₀ values in kinase inhibition assays (0.5–5 µM) due to differences in assay conditions (e.g., ATP concentration, pH) .
- Resolution : Standardize assays using recombinant enzymes (vs. cell lysates) and control for boronic acid hydrolysis, which can generate false positives .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Docking studies : Use Schrödinger Suite or AutoDock to model binding to proteases or kinases. The fluorophenyl group often occupies hydrophobic pockets, while the boronic acid forms reversible covalent bonds with catalytic serine residues.
- MD simulations : Reveal stability of binding poses under physiological conditions (e.g., solvation effects on piperazine protonation) .
Methodological Challenges and Solutions
Q. How to address instability of the boronic acid group during long-term storage?
Q. What strategies improve yield in multi-step syntheses?
- Intermediate purification : Use flash chromatography after each step (e.g., silica gel, hexane/EtOAc gradients).
- Microwave-assisted synthesis : Reduces reaction time for steps like piperazine alkylation (e.g., 30 min at 120°C vs. 12 hr conventional heating) .
Critical Analysis of Evidence
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
